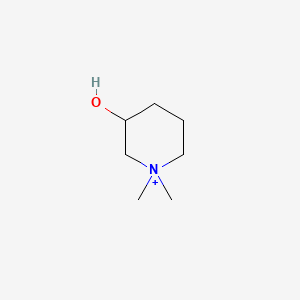
3-Hydroxy-N,N-dimethylpiperidinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethylpiperidinium, also known as this compound, is a useful research compound. Its molecular formula is C7H16NO+ and its molecular weight is 130.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Cholinergic Activity
3-Hydroxy-N,N-dimethylpiperidinium acts as a precursor to a false cholinergic transmitter. Research indicates that it can be metabolized into 3-acetoxy-N,N-dimethylpiperidinium, which exhibits agonistic activity at nicotinic and muscarinic receptors, albeit with significantly lower potency compared to acetylcholine. Specifically, it was found to be 57 times less potent at nicotinic receptors and 162 times less potent at muscarinic receptors in various assays involving frog rectus abdominis muscle and guinea-pig ileum .
2. Neurotransmitter Transport
The compound has been shown to be actively transported into synaptosomes through both high and low affinity mechanisms. This transport suggests its potential role in neurotransmission and highlights its utility in studying cholinergic signaling pathways .
3. Antifungal Properties
Emerging studies suggest that derivatives of piperidine compounds, including those related to this compound, exhibit antifungal activities. For instance, certain synthesized analogues have demonstrated strong antifungal effects against pathogens such as Aspergillus flavus and Microsporum gypseum, indicating a broader application in combating fungal infections .
Neurobiological Research
1. Synaptic Function Studies
The ability of this compound to interact with synaptic structures makes it a valuable tool for studying synaptic function and plasticity. Its role in neurotransmitter release dynamics and receptor activation can provide insights into neurodegenerative diseases and synaptic disorders .
2. Pharmacological Modeling
This compound is utilized in pharmacological modeling to understand the mechanisms of action of various neurotransmitters. Its structural characteristics allow researchers to explore modifications that could enhance its efficacy or selectivity for specific receptor subtypes .
Case Studies
Propriétés
IUPAC Name |
1,1-dimethylpiperidin-1-ium-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALNKORXPDAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969897 |
Source


|
| Record name | 3-Hydroxy-1,1-dimethylpiperidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54627-85-9 |
Source


|
| Record name | 3-Hydroxy-N,N-dimethylpiperidinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054627859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1,1-dimethylpiperidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













